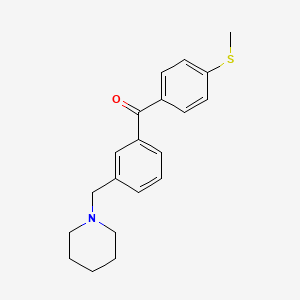

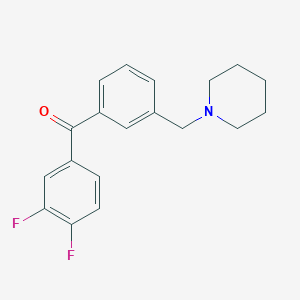

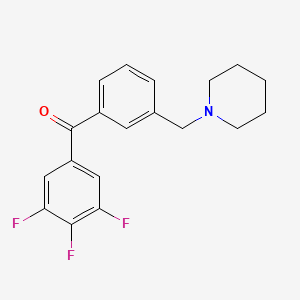

![molecular formula C19H27NO3 B1325726 Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate CAS No. 898761-17-6](/img/structure/B1325726.png)

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

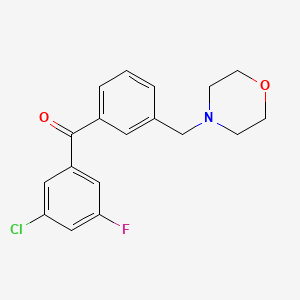

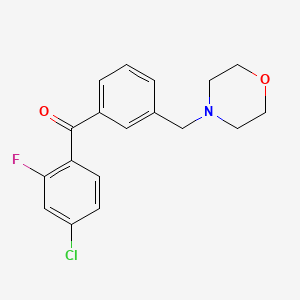

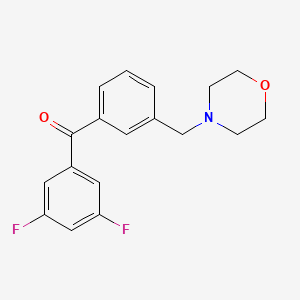

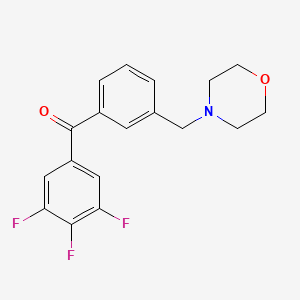

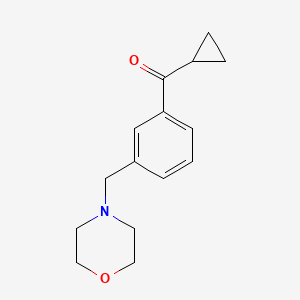

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a chemical compound with the molecular formula C19H27NO3 . It has a molecular weight of 317.42 . This compound is offered by several suppliers for research use .

Molecular Structure Analysis

The molecular structure of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate consists of an ethyl ester group, a seven-carbon chain, a ketone group, a phenyl ring, and an azetidine ring . The SMILES representation of this compound isCCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCC2 .

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate and its derivatives have been explored for their potential antibacterial and antifungal properties. For instance, certain azetidinone derivatives synthesized from Schiff bases of 5-phenyltetrazole exhibited significant activity against tested bacteria and fungi (Mohite & Bhaskar, 2011).

Antiproliferative Activity

Some derivatives of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate have shown moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential antiproliferative activity (Nurieva et al., 2015).

Chemical Synthesis and Molecular Reactions

The compound and its related structures have been a subject of interest in chemical synthesis and molecular reaction studies. For example, a study demonstrated the base-induced intramolecular aza-Michael reaction for synthesizing related heterocycles (Ramos et al., 2011).

Photoprotection in Chemistry and Biology

A recent study focused on synthesizing a 7-azetidinylated alcohol derivative, indicating its utility in photoprotection of various leaving groups in chemical and biological applications (Bassolino, Halabi, & Rivera‐Fuentes, 2017).

Catalytic Asymmetric Addition in Organic Synthesis

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate derivatives have been evaluated for their effectiveness in catalytic asymmetric additions, demonstrating high enantioselectivity in such reactions (Wang et al., 2008).

Propiedades

IUPAC Name |

ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-23-19(22)11-5-3-4-10-18(21)17-9-6-8-16(14-17)15-20-12-7-13-20/h6,8-9,14H,2-5,7,10-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCTYBGJJPQUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643290 |

Source

|

| Record name | Ethyl 7-{3-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate | |

CAS RN |

898761-17-6 |

Source

|

| Record name | Ethyl 7-{3-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.